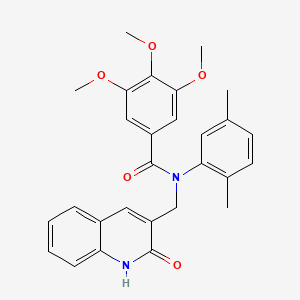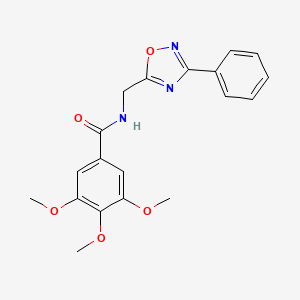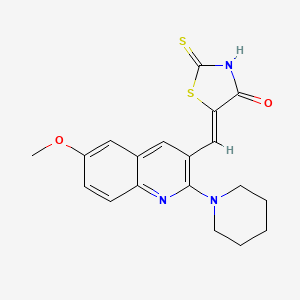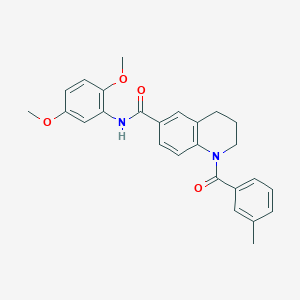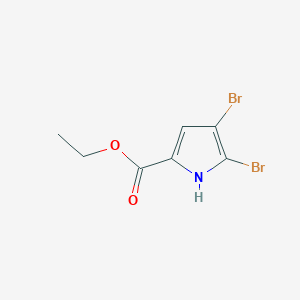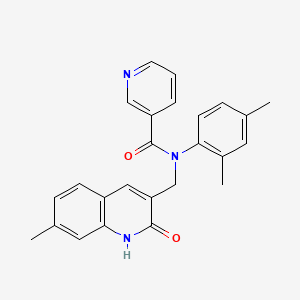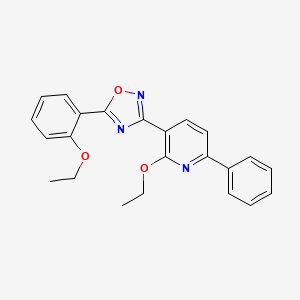
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Mecanismo De Acción
The exact mechanism of action of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by disrupting the function of specific proteins. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole exhibits a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antibacterial activity against certain strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential applications in various research fields. The compound has been shown to exhibit a range of biological activities, making it a versatile tool for investigating different biological processes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases. Another direction is to explore its anti-tumor properties and its potential use as a cancer treatment. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to develop more effective synthesis methods.
Métodos De Síntesis
The synthesis of 3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 2-ethoxyphenylhydrazine and 2-ethoxy-6-(chloromethyl)pyridine with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(2-ethoxy-6-phenylpyridin-3-yl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
5-(2-ethoxyphenyl)-3-(2-ethoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-3-27-20-13-9-8-12-17(20)23-25-21(26-29-23)18-14-15-19(24-22(18)28-4-2)16-10-6-5-7-11-16/h5-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLXAEXQZSJVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=C(N=C(C=C3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




